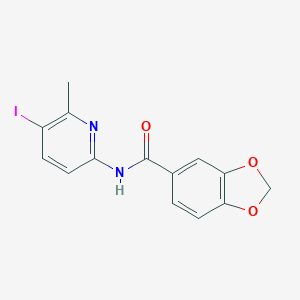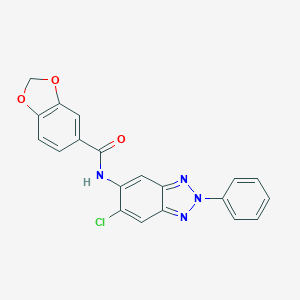![molecular formula C23H22N2O2 B244665 N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B244665.png)
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide, also known as BMD-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide involves the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the phosphorylation of IκBα and p65, which are key components of the NF-κB signaling pathway. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has also been found to inhibit the phosphorylation of ERK1/2 and JNK, which are key components of the MAPK signaling pathway. In addition, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the phosphorylation of Akt, which is a key component of the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and protection against oxidative stress. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has also been found to have neuroprotective effects, including the reduction of neuroinflammation and the protection of neurons against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has several advantages for lab experiments, including its high purity and yield, its well-defined chemical structure, and its potential therapeutic applications in various diseases. However, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, the development of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide derivatives with enhanced potency and selectivity could also be explored. Finally, the elucidation of the molecular targets of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide could provide insights into its mechanism of action and facilitate the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form 2,4-dimethylbenzoyl chloride. The resulting compound is then reacted with 4-aminobenzoyl chloride to form N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide. The synthesis process has been optimized to yield high purity and yield of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C23H22N2O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-(4-benzamido-3-methylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-9-11-20(16(2)13-15)23(27)24-19-10-12-21(17(3)14-19)25-22(26)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
AUMMPCDMYRWKES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)